6-Amino-2-isobutylisoindolin-1-one

Catalog No.
S12344274
CAS No.
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-isobutylisoindolin-1-one

Product Name

6-Amino-2-isobutylisoindolin-1-one

IUPAC Name

6-amino-2-(2-methylpropyl)-3H-isoindol-1-one

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3

InChI Key

NSAUHUDETRKOHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C=C(C=C2)N

6-Amino-2-isobutylisoindolin-1-one is an organic compound characterized by its isoindoline structure, which includes an amino group and an isobutyl substituent. Its molecular formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. The compound features a unique arrangement of atoms that contributes to its chemical properties and potential biological activities. It is identified by the CAS number 1283258-07-0 and has been studied for various applications in medicinal chemistry and organic synthesis .

The reactivity of 6-Amino-2-isobutylisoindolin-1-one can be attributed to the presence of the amino group, which can participate in nucleophilic substitutions and other reactions typical of amines. Common reactions include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The compound can undergo alkylation at the nitrogen atom, leading to derivatives with enhanced properties.
  • Condensation Reactions: It may participate in condensation reactions with carbonyl compounds, forming imines or related structures.

These reactions allow for the modification of the compound, potentially enhancing its biological activity or altering its physical properties.

Research indicates that 6-Amino-2-isobutylisoindolin-1-one exhibits notable biological activities. Preliminary studies suggest:

  • Antitumor Activity: The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties: It may possess activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Neuroprotective Effects: Some studies suggest that it could have neuroprotective properties, possibly due to its ability to modulate neurotransmitter systems.

Further research is necessary to fully understand its mechanisms of action and therapeutic potential.

The synthesis of 6-Amino-2-isobutylisoindolin-1-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available isoindoline derivatives.
  • Formation of the Isobutyl Group: This can be achieved through alkylation reactions using isobutyl halides.
  • Introduction of the Amino Group: This can be accomplished via reduction of nitro precursors or direct amination methods.

Each step requires careful optimization to achieve high yields and purity.

6-Amino-2-isobutylisoindolin-1-one has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a lead compound for drug development targeting cancer and infectious diseases.
  • Material Science: Its unique chemical properties may be useful in developing novel materials with specific functionalities.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules.

Interaction studies involving 6-Amino-2-isobutylisoindolin-1-one focus on its binding affinities with various biological targets. These studies assess:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how efficiently cells absorb the compound is crucial for determining its bioavailability and therapeutic efficacy.

Such studies are essential for elucidating the pharmacokinetics and dynamics of this compound.

Similar Compounds

Several compounds share structural similarities with 6-Amino-2-isobutylisoindolin-1-one, each exhibiting unique characteristics:

Compound NameCAS NumberSimilarity
6-Amino-2-methylisoindolin-1-one69189-26-01.00
5-Amino-2-methylisoindolin-1-one27811912066411.00
6-Amino-2-isopropylisoindolin-1-one1266949-85-20.98
5-Amino-2-cyclopropylisoindolin-1-oneNot listed0.98
6-Amino-2-ethylisoindolin-1-one1234616-17-11.00

These compounds are often studied alongside 6-Amino-2-isobutylisoindolin-1-one to explore variations in biological activity and chemical behavior, contributing to a better understanding of their potential applications in medicinal chemistry.

Isoindolinone Ring Substitution Patterns for Metabotropic Glutamate Receptor Modulation

The isoindolinone ring system serves as a critical pharmacophore for modulating metabotropic glutamate (mGlu) receptors, particularly mGlu1. Replacement of phthalimide moieties with isoindolinones, as demonstrated in the VU0486321 series, addressed plasma instability while retaining positive allosteric modulator (PAM) activity [4] [10]. In 6-amino-2-isobutylisoindolin-1-one, the isobutyl group at C-2 enhances metabolic stability by reducing oxidative degradation pathways compared to bulkier alkyl chains [10].

Key SAR insights include:

  • C-2 Substituents: Linear alkyl chains (e.g., isobutyl) improve microsomal stability (human hepatocyte clearance <15 mL/min/kg) without sacrificing mGlu1 PAM potency (EC~50~ = 3.72 μM) [10].
  • Ring Electronics: The electron-withdrawing lactam carbonyl at C-1 facilitates hydrogen bonding with Arg323 in the mGlu1 allosteric pocket, while the C-6 amino group’s electron-donating properties fine-tune binding [8].
  • Regioisomerism: Isoindolinones (e.g., 6-amino-2-isobutylisoindolin-1-one) exhibit superior mGlu1 activity over isoindoline analogs due to conformational constraints that preorganize the scaffold for receptor engagement [4].

These modifications underscore the scaffold’s adaptability for CNS-targeted therapies, particularly in schizophrenia models where mGlu1 PAMs restore glutamatergic signaling [8].

Optimal Derivatization at the C-6 Position for TNF-α Production Inhibition

The C-6 position of the isoindolinone ring emerges as a pivotal site for optimizing TNF-α inhibitory activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone demonstrated an IC~50~ of 0.82 μM, outperforming derivatives with halogens or alkyl groups at C-6 [5].

Critical SAR observations include:

  • Amino Group Necessity: Removal of the C-6 amino group (e.g., 6-H analogs) reduced activity by >10-fold, indicating its role in polar interactions with TNF-α regulatory proteins [5].
  • Steric Tolerance: Bulky substituents at C-6 (e.g., nitro or methyl groups) diminish activity, suggesting the amino group’s small size is optimal for accessing hydrophobic pockets in the TNF-α biosynthesis pathway [5].
  • Synergistic Effects: Combining the C-6 amino group with a C-2 isobutyl chain enhanced cellular permeability (LogP = 2.1), enabling intracellular accumulation at pharmacologically relevant concentrations [5].

This SAR profile highlights the compound’s potential as a lead for inflammatory diseases, with the C-6 amino group serving as a non-negotiable moiety for potency.

Isobutyl Side Chain Modifications in p53-MDM2 Interaction Inhibition

The isobutyl side chain at C-2 plays a decisive role in disrupting the p53-MDM2 protein-protein interaction, a therapeutic strategy in oncology. X-ray crystallography of MDM2 inhibitors revealed that the isobutyl group occupies a hydrophobic subpocket formed by Leu54, Leu57, and Ile61 residues [6].

SAR findings include:

  • Chain Length Optimization: Shorter alkyl chains (e.g., ethyl) reduce hydrophobic contacts (ΔG~bind~ = -1.3 kcal/mol vs. isobutyl’s -2.8 kcal/mol), while longer chains (e.g., pentyl) induce steric clashes [6].
  • Branching Effects: Isobutyl’s branching maximizes van der Waals interactions with MDM2’s Leu54 side chain, improving binding affinity (K~d~ = 48 nM) over linear butyl analogs (K~d~ = 120 nM) [6].
  • Metabolic Stability: The isobutyl group’s tertiary carbon resists cytochrome P450 oxidation, prolonging half-life in in vivo models (t~1/2~ = 4.7 h in mice) [6].

These properties enabled the development of orally bioavailable isoindolinones that induce tumor regression in SJSA-1 xenograft models at 50 mg/kg/day [6].

Electronic Effects of Amino Group Positioning on Target Binding Affinity

The C-6 amino group’s electronic properties profoundly influence binding affinity across multiple targets. Quantum mechanical calculations reveal that the amino group’s lone pair donates electron density into the isoindolinone ring, creating a dipole moment (μ = 4.2 D) that aligns with electrostatic surfaces of target proteins [7].

Key electronic SAR considerations:

  • Resonance Assistance: The amino group’s para position relative to the lactam carbonyl allows resonance stabilization, reducing the energy barrier for target binding by 3.1 kcal/mol [7].
  • Protonation State: At physiological pH, the amino group (pK~a~ = 8.9) remains predominantly unionized, enabling penetration of the blood-brain barrier for CNS targets [8] [9].
  • Hydrogen Bond Capacity: In MDM2 inhibitors, the amino group forms a water-mediated hydrogen bond with His96, contributing 30% of the total binding energy [6].

Comparative studies with C-5 or C-7 amino analogs showed 4–6-fold lower affinity for mGlu1 and MDM2, confirming the C-6 position’s electronic superiority [5] [6].

The molecular docking studies of 6-Amino-2-isobutylisoindolin-1-one with pteridine reductase 1 (2XOX) represent a critical computational approach for understanding the binding interactions of this isoindolinone derivative with the target protein [1] [2]. Pteridine reductase 1 from Leishmania donovani is a validated target for antiparasitic drug development, making it an important subject for computational investigations [2].

The crystal structure of pteridine reductase 1 (PDB code: 2XOX) reveals important structural characteristics that inform docking studies [1]. The protein adopts a tetrameric arrangement with two subunits in the asymmetric unit, generated by a 21 screw axis parallel to the c-axis [1]. Each monomer displays the characteristic Rossmann-fold architecture comprising a seven-stranded central beta-sheet flanked by three alpha-helices on either side [1]. The structure was determined at 2.5 Å resolution using X-ray crystallography with space group C2221 and unit cell parameters of a = 107.51 Å, b = 126.44 Å, c = 87.51 Å [1].

Critical binding site features include the phosphate-binding pocket where the adenine 2'-phosphate group of the cofactor NADPH normally binds [1]. In the apo form structure, a sulfate ion occupies this polar cavity, which is formed by the β1–α1 turn and the loop between β2 and α2 [1]. This sulfate binding site accepts hydrogen bonds from three main-chain amides (His38, Arg39, and Ser40) and the Ser40 OG atom, with interaction distances ranging from 2.7 to 3.1 Å [1]. The catalytic residues include Asp181, Tyr194, and Lys198, which form the essential catalytic triad for enzyme function [1].

When performing molecular docking calculations with 6-Amino-2-isobutylisoindolin-1-one, the active site architecture presents specific challenges due to the disordered nature of certain critical regions in the apo structure [1]. The substrate-binding loop (residues 227-254) linking β6 to α6 is particularly important for ligand recognition but shows disorder in the crystal structure [1]. The β4–α4 loop containing the critical residue Phe113, which forms π-stacking interactions with substrates and inhibitors, is also disordered in the 2XOX structure [1].

Computational docking protocols typically employ grid-based approaches such as AutoDock or Surflex-Dock to evaluate the binding affinity of 6-Amino-2-isobutylisoindolin-1-one within the pteridine reductase active site [3]. The molecular docking calculations would account for the binding pocket characteristics including the NADPH cofactor binding region, the substrate binding cavity, and the specific amino acid residues that contribute to ligand recognition [3]. The isoindolinone scaffold of 6-Amino-2-isobutylisoindolin-1-one provides multiple hydrogen bonding acceptor and donor sites through the amino group at position 6 and the carbonyl oxygen of the lactam ring [4].

Binding affinity calculations would typically yield results expressed as negative free energy values (ΔG in kcal/mol), with more negative values indicating stronger predicted binding interactions [5]. The molecular interactions would be analyzed to identify key hydrogen bonds, hydrophobic contacts, and van der Waals interactions that stabilize the protein-ligand complex [5]. Special attention would be given to interactions involving the conserved catalytic residues and the cofactor binding pocket [6].

Table 1: Predicted Binding Characteristics of 6-Amino-2-isobutylisoindolin-1-one with Pteridine Reductase 1 (2XOX)

ParameterValue RangeSignificance
Binding Affinity (ΔG)-6.0 to -9.0 kcal/molCompetitive binding potential
Hydrogen Bonds2-4 interactionsSpecificity determinants
van der Waals Contacts15-25 residuesBinding stability
Buried Surface Area300-500 ŲComplementarity measure

The molecular docking results would provide insights into the potential mechanism of inhibition and guide structure-activity relationship studies for optimizing the compound's binding affinity and selectivity [7]. The computational predictions would serve as a foundation for experimental validation through enzymatic assays and crystallographic studies of the protein-inhibitor complex [7].

QSAR Modeling of Antileishmanial Potency Using ERM-MLR Methods

Quantitative Structure-Activity Relationship (QSAR) modeling using Error-in-variables Multiple Linear Regression (ERM-MLR) methods represents a sophisticated computational approach for predicting the antileishmanial activity of 6-Amino-2-isobutylisoindolin-1-one and related isoindolinone derivatives [8]. This methodology addresses the inherent uncertainties in both experimental measurements and molecular descriptor calculations, providing more robust predictive models compared to conventional multiple linear regression approaches [8].

The ERM-MLR methodology incorporates error considerations in both dependent and independent variables, making it particularly suitable for biological activity modeling where experimental uncertainties are significant [8]. For antileishmanial QSAR studies, this approach has demonstrated superior performance in handling datasets with varying experimental conditions and measurement uncertainties [9] [10]. The consensus ranking protocol employed in ERM-MLR helps overcome the dependency of descriptor selection on training set composition, a critical limitation in conventional QSAR approaches [8].

Molecular descriptors for 6-Amino-2-isobutylisoindolin-1-one would encompass multiple categories including electronic, steric, hydrophobic, and topological properties [10]. Key electronic descriptors include atomic charges, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap) [10]. The isoindolinone core structure contributes specific electronic characteristics through its conjugated pi-system and the electron-donating amino substituent at position 6 [4]. Hydrophobic descriptors such as ClogP and accessible surface area parameters are crucial for modeling membrane permeability and target binding affinity [9].

Table 2: Molecular Descriptors for QSAR Modeling of 6-Amino-2-isobutylisoindolin-1-one

Descriptor CategorySpecific ParametersCalculated Values
ElectronicHOMO Energy-5.2 to -6.1 eV
ElectronicLUMO Energy-1.8 to -2.5 eV
ElectronicDipole Moment2.5-4.2 Debye
HydrophobicLogP0.5-1.8
StericMolecular Volume180-220 ų
TopologicalWiener Index850-1200

The ERM-MLR modeling process involves iterative refinement of descriptor selection using statistical criteria including correlation coefficients, standard errors, and cross-validation parameters [10]. For antileishmanial activity modeling, typical correlation coefficients (R²) range from 0.80 to 0.95 for well-constructed models [10] [11]. The method's ability to handle collinearity among descriptors makes it particularly valuable for modeling complex biological activities where multiple physicochemical properties contribute synergistically [8].

Validation of ERM-MLR models employs both internal and external validation approaches [11]. Internal validation uses leave-one-out cross-validation and bootstrap resampling to assess model stability [11]. External validation requires an independent test set comprising structurally diverse isoindolinone derivatives with experimentally determined antileishmanial activities [11]. The predictive capability is evaluated using metrics such as Q² (cross-validated correlation coefficient) and root mean square error of prediction (RMSEP) [11].

The antileishmanial activity data for model development would be expressed as pIC50 values (-log IC50) where IC50 represents the concentration required for 50% inhibition of Leishmania growth [10] [11]. For 6-Amino-2-isobutylisoindolin-1-one, experimental antileishmanial testing would involve standard in vitro assays using Leishmania promastigotes or amastigotes, with activity measurements converted to logarithmic scale for linear modeling [10] [12].

Model interpretation focuses on identifying key structural features that enhance antileishmanial potency [11]. For isoindolinone derivatives, critical factors typically include the substitution pattern on the aromatic ring, the nature of the N-alkyl substituent, and electronic effects from functional groups [13]. The ERM-MLR approach provides confidence intervals for descriptor coefficients, enabling assessment of the statistical significance of each structural feature's contribution to biological activity [8].

Table 3: ERM-MLR Model Performance Metrics for Antileishmanial Activity

Statistical ParameterAcceptable RangeModel Quality Indicator
R² (correlation coefficient)> 0.80Model fit quality
Q² (cross-validated R²)> 0.60Predictive ability
RMSEP< 0.5 log unitsPrediction accuracy
F-statistic> 4(n-p-1)Model significance

The resulting QSAR model would enable prediction of antileishmanial activity for novel isoindolinone derivatives before synthesis, facilitating rational drug design efforts [14] [12]. The model's applicability domain defines the chemical space for reliable predictions, typically encompassing compounds with similar structural features and descriptor ranges as the training set [14].

Binding Free Energy Calculations for Toxoplasma gondii 2O2S Complex

Binding free energy calculations for 6-Amino-2-isobutylisoindolin-1-one with the Toxoplasma gondii 2O2S complex represent a sophisticated computational approach to quantify protein-ligand interactions [15] [16]. The 2O2S structure corresponds to T. gondii enoyl-acyl carrier protein reductase in complex with NAD and triclosan, determined by X-ray crystallography at 2.6 Å resolution [15]. This tetrameric enzyme represents an important target for antiparasitic drug development [15].

The molecular architecture of the 2O2S complex provides a well-defined binding pocket for computational studies [15]. The crystal structure contains four protein chains (A, B, A1, B1) forming the biological tetrameric unit, with each subunit binding one NAD molecule and one triclosan inhibitor [15]. The binding site architecture features a combination of hydrophobic and hydrophilic regions that accommodate the cofactor and inhibitor molecules [15]. The presence of NAD as a cofactor creates a structured binding environment that can be accurately modeled in molecular dynamics simulations [15].

Binding free energy calculations employ advanced computational methods including MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) approaches [16] [17] [18]. These methods combine molecular dynamics simulations with continuum solvation models to estimate the free energy of protein-ligand association [17] [18]. The general approach involves calculating the free energy difference between the bound complex state and the separated protein and ligand states [17].

Table 4: Binding Free Energy Calculation Protocol for 6-Amino-2-isobutylisoindolin-1-one with 2O2S

Calculation PhaseMethodDuration/Parameters
System PreparationProtein-ligand complex optimization1000 steps minimization
EquilibrationNVT and NPT ensemble100 ps each
Production MDExplicit solvent simulation50-100 ns
Trajectory AnalysisMM-PBSA/MM-GBSA500-1000 snapshots

The computational protocol begins with preparation of the protein-ligand complex using the 2O2S crystal structure as a template [15]. The 6-Amino-2-isobutylisoindolin-1-one molecule would be docked into the binding site, potentially displacing the triclosan inhibitor or binding to an alternative site [16]. Molecular dynamics simulations are performed using explicit solvent models with appropriate force fields such as AMBER or CHARMM [17] [19].

The MM-PBSA/MM-GBSA calculations decompose the binding free energy into several components [18] [20]. The gas-phase molecular mechanics energy (ΔEMM) includes bonded, electrostatic, and van der Waals contributions [18]. The solvation free energy (ΔGsol) consists of polar and non-polar components, with the polar term calculated using Poisson-Boltzmann or Generalized Born models [18]. The non-polar contribution is typically estimated from the solvent-accessible surface area [18].

Binding free energy calculations for the 2O2S complex would yield energetic contributions in the range of -30 to -50 kcal/mol for stable protein-ligand complexes [16]. The van der Waals interactions typically provide the largest favorable contribution, often ranging from -30 to -40 kcal/mol [16]. Electrostatic interactions contribute significantly but vary depending on the charge distribution of the ligand and the protein binding site [16]. The solvation energy contribution is generally unfavorable, opposing binding by +10 to +15 kcal/mol [16].

Table 5: Binding Free Energy Components for 2O2S Complex

Energy ComponentTypical Range (kcal/mol)Physical Significance
van der Waals Energy-30 to -40Hydrophobic interactions
Electrostatic Energy-10 to -20Charge-based interactions
Polar Solvation+15 to +25Desolvation penalty
Non-polar Solvation-5 to -10Hydrophobic effect
Net Binding Energy-30 to -45Overall binding affinity

Validation of binding free energy calculations involves comparison with experimental binding data when available [16] [19]. For the T. gondii enoyl reductase system, experimental IC50 values provide reference points for computational predictions [16]. The accuracy of MM-PBSA/MM-GBSA methods typically ranges from 1-3 kcal/mol for well-behaved protein-ligand systems [18] [20].

The computational results provide insights into the molecular basis of binding affinity and selectivity [16] [19]. Per-residue energy decomposition analysis identifies specific amino acids that contribute most significantly to ligand binding [16]. This information guides structure-based drug optimization by highlighting key interactions that should be preserved or enhanced in derivative compounds [16].

Molecular dynamics trajectories also reveal dynamic aspects of protein-ligand interactions, including conformational flexibility and binding site plasticity [19]. Root mean square deviation (RMSD) analysis quantifies the stability of the protein-ligand complex during simulation [16]. Typical RMSD values for stable complexes remain below 2-3 Å throughout the simulation period [16].

The binding free energy calculations for 6-Amino-2-isobutylisoindolin-1-one with the 2O2S complex would establish the thermodynamic feasibility of target engagement [21] [22]. These computational predictions inform experimental design by prioritizing compounds with favorable binding energetics for further biological evaluation [19] [23].

Pharmacophore Mapping of Tetrazol-5-yl Substituent Interactions

Pharmacophore mapping of tetrazol-5-yl substituent interactions with 6-Amino-2-isobutylisoindolin-1-one represents a sophisticated approach to understanding the molecular recognition patterns essential for biological activity [24] [25]. The tetrazole moiety serves as a bioisostere for carboxylic acid groups, offering enhanced metabolic stability and improved pharmacokinetic properties while maintaining similar binding interactions [24] [25].

The tetrazole ring system exhibits unique electronic and spatial characteristics that define its pharmacophoric properties [24] [25]. The five-membered ring contains four nitrogen atoms, creating a high density of electron lone pairs that can participate in hydrogen bonding interactions [24] [25]. The tetrazol-5-yl substitution pattern allows for either 1H-tetrazole or 2H-tetrazole tautomeric forms, with the 1H-tautomer predominating in solution due to its greater stability [25].

Structural analysis of tetrazole-containing pharmacophores reveals key interaction patterns with biological targets [24] [25]. The tetrazole ring can form up to four hydrogen bonds with receptor proteins through its nitrogen lone pairs, typically arranged in a coplanar fashion with the five-membered ring [24]. This contrasts with carboxylic acid groups, which form hydrogen bonds along the oxygen lone pairs in a different spatial orientation [24]. The enhanced binding capability of tetrazoles often translates to increased binding affinity compared to carboxylate analogs [24].

Table 6: Pharmacophoric Features of Tetrazol-5-yl Substituents

Pharmacophoric FeatureSpatial CharacteristicsInteraction Type
Hydrogen Bond Acceptor4 nitrogen lone pairsσ-orbital interactions
Hydrogen Bond DonorN-H group (mobile)Proton donation
π-π InteractionsAromatic ring systemFace-to-face or edge-to-face
Electrostatic InteractionsNegative charge delocalizationLong-range attractions

The integration of tetrazol-5-yl substituents with the 6-Amino-2-isobutylisoindolin-1-one scaffold creates a multifunctional pharmacophore [26]. Computational analysis using structure-based pharmacophore modeling identifies critical spatial relationships between the isoindolinone core and the tetrazole substituent [27]. The distance between the amino group at position 6 and the tetrazole ring influences the overall binding geometry and target selectivity [27].

Pharmacophore mapping employs three-dimensional molecular alignment techniques to identify common structural features among active compounds [27] [11]. For 6-Amino-2-isobutylisoindolin-1-one derivatives containing tetrazol-5-yl substituents, the pharmacophore model would include hydrogen bond donor and acceptor features, hydrophobic regions, and aromatic interaction sites [11]. The spatial arrangement of these features defines the pharmacophoric hypothesis for biological activity [11].

Molecular interaction field (MIF) analysis provides detailed information about the energetic landscape surrounding the tetrazol-5-yl pharmacophore [11]. Favorable interaction regions are identified through calculation of probe-molecule interaction energies at grid points around the molecular structure [11]. This approach reveals optimal positions for hydrogen bonding, electrostatic interactions, and steric complementarity with target proteins [11].

Table 7: Tetrazol-5-yl Pharmacophore Interaction Distances

Interaction TypeDistance Range (Å)Geometric Constraints
Hydrogen Bonds2.7-3.2Linear or near-linear
π-π Stacking3.3-4.0Parallel or T-shaped
Electrostatic3.0-6.0Charge-dependent
van der Waals3.5-4.5Contact interactions

The tetrazole moiety exhibits enhanced lipophilicity compared to carboxylic acids while maintaining ionization at physiological pH [25]. This property balance facilitates membrane penetration while preserving aqueous solubility, important factors for drug development [25]. The pKa values of tetrazoles typically range from 4.5 to 4.9, similar to carboxylic acids but with improved metabolic stability [25].

Computational pharmacophore models incorporate flexibility considerations to account for conformational changes upon target binding [27]. The tetrazol-5-yl substituent can adopt multiple conformations relative to the isoindolinone core, with rotational barriers typically below 5 kcal/mol [24]. This conformational flexibility allows adaptation to different binding sites while maintaining essential pharmacophoric interactions [27].

Structure-activity relationships for tetrazol-5-yl substituted isoindolinones reveal the importance of substitution patterns on biological activity [24] [26]. Electronic effects from substituents on the tetrazole ring or the isoindolinone core modulate binding affinity and selectivity [24]. Electron-withdrawing groups generally enhance the acidity of the tetrazole N-H, potentially strengthening hydrogen bond interactions [25].

Table 8: Pharmacophore Model Validation Parameters

Validation MetricAcceptable RangeModel Quality
Sensitivity> 0.70True positive rate
Specificity> 0.80True negative rate
Enrichment Factor> 10Database screening efficiency
RMSD (Å)< 2.0Alignment accuracy

The pharmacophore model for tetrazol-5-yl substituted 6-Amino-2-isobutylisoindolin-1-one would incorporate multiple chemical features arranged in three-dimensional space [11]. Essential features include the amino group hydrogen bond donor, the lactam carbonyl acceptor, the tetrazole hydrogen bonding array, and hydrophobic regions from the isoindolinone aromatic system [24] [26]. The spatial constraints between these features define the pharmacophoric hypothesis for target recognition [11].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types